PPP serves as a suitable solvent for water-insoluble transition metal complexes of porphyrins and phthalocyanines []. These complexes are important in various fields, including catalysis, photochemistry, and sensors []. PPP's ability to dissolve these complexes enables researchers to study their properties and potential applications effectively.
PPP has been utilized in the development of novel electrochemical systems. For instance, researchers have created microdroplets of PPP immobilized on graphite and mesoporous ceramic electrodes for studying electrochemical processes []. Additionally, PPP has been employed to investigate the electrochemically driven transfer of mono-, di-, and tri-carboxylate anions at the interface between PPP and aqueous electrolytes []. These studies contribute to the advancement of knowledge in electrochemistry and the development of new electrochemical devices and processes.
4-(3-Phenylpropyl)pyridine is an organic compound characterized by its pyridine ring substituted with a 3-phenylpropyl group. Its chemical formula is C₁₄H₁₅N, and it has a molecular weight of approximately 213.28 g/mol. The compound appears as a colorless to light yellow liquid with a boiling point of about 322 °C and a density of 1.023 g/cm³ . It is recognized for its potential applications in various fields, particularly in catalysis and electrochemistry.
Several synthesis methods for 4-(3-Phenylpropyl)pyridine have been documented:
4-(3-Phenylpropyl)pyridine finds applications in various fields:
Studies involving interaction mechanisms of 4-(3-Phenylpropyl)pyridine focus primarily on its role in electrochemical systems. Research indicates that it can stabilize electrode interfaces, improving the efficiency of ion transfer between phases. This property makes it valuable in developing novel electrochemical sensors and devices .
Several compounds exhibit structural or functional similarities to 4-(3-Phenylpropyl)pyridine. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Phenylpyridine | Pyridine with a phenyl group at the fourth position | Lacks the aliphatic chain present in 4-(3-Phenylpropyl)pyridine. |
3-Phenylpyridine | Pyridine with a phenyl group at the third position | Different position of substitution affects its properties. |
N-Methyl-4-(3-phenylpropyl)pyridine | Methylated derivative of 4-(3-Phenylpropyl)pyridine | Exhibits different solubility and reactivity compared to the parent compound. |
4-(2-Phenylethyl)pyridine | Pyridine substituted with a two-carbon ethylene chain and phenyl group | Provides insights into chain length effects on properties. |
The uniqueness of 4-(3-Phenylpropyl)pyridine lies in its specific combination of an aliphatic chain and a phenyl group, which influences its solubility, reactivity, and application potential compared to its analogs.
Irritant